

An In-depth Technical Guide on the Chemical Structure and Synthesis of Methisazone

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Compound of Interest

Compound Name: Methisazone

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Abstract

Methisazone, also known as Metisazone, is a thiosemicarbazone antiviral agent historically significant for its activity against poxviruses, including the variola virus that causes smallpox. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of **Methisazone**. Detailed experimental protocols for its synthesis are presented, along with a summary of key quantitative data. Additionally, the known mechanism of its antiviral action is discussed, providing a basis for further research and development in the field of antiviral therapeutics.

Chemical Structure and Identification

Methisazone is chemically designated as (Z)-2-(1-methyl-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide.^[1] Its structure features a substituted indole ring system, specifically N-methylisatin, linked to a thiosemicarbazone moiety.

Table 1: Chemical Identification of **Methisazone**

Identifier	Value
IUPAC Name	(Z)-2-(1-methyl-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide[1]
Synonyms	Metisazone, Marboran, Compound 33T57
CAS Number	1910-68-5
Molecular Formula	C ₁₀ H ₁₀ N ₄ OS[2]
Molecular Weight	234.28 g/mol [2]

Synthesis of Methisazone

The primary synthesis of **Methisazone** involves the acid-catalyzed condensation reaction between N-methylisatin and thiosemicarbazide.[2] This reaction is a classic example of the formation of a thiosemicarbazone from a ketone.

Synthesis of Precursors

2.1.1. N-Methylisatin

N-methylisatin can be synthesized through various methods, including the methylation of isatin.

- Experimental Protocol: A common method involves the reaction of isatin with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

Table 2: Physicochemical Data of N-Methylisatin

Property	Value
Molecular Formula	C ₉ H ₇ NO ₂
Molecular Weight	161.16 g/mol
Melting Point	130-133 °C
Appearance	Orange crystalline powder

2.1.2. Thiosemicarbazide

Thiosemicarbazide is commercially available but can also be synthesized.

- Experimental Protocol: One synthetic route involves the reaction of hydrazine with ammonium thiocyanate.

Table 3: Physicochemical Data of Thiosemicarbazide

Property	Value
Molecular Formula	CH ₅ N ₃ S
Molecular Weight	91.13 g/mol
Melting Point	180-182 °C
Appearance	White crystalline solid

Final Synthesis of Methisazone

The final step is the condensation of the two precursors.

- Experimental Protocol: Equimolar quantities of N-methylisatin and thiosemicarbazide are dissolved in warm ethanol. A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed for approximately 4 hours. Upon cooling, the product precipitates and can be collected by filtration.[\[3\]](#)

Table 4: Quantitative Data for **Methisazone** Synthesis

Parameter	Value
Reactants	N-methylisatin, Thiosemicarbazide
Solvent	Ethanol
Catalyst	Glacial Acetic Acid
Reaction Time	4 hours (reflux)
Melting Point	245 °C[3]
Appearance	Brown colored compound[3]

Characterization Data

While specific, comprehensive spectroscopic data sets for **Methisazone** are not readily available in the public domain, the following are the expected characteristic signals based on its structure.

Table 5: Expected Spectroscopic Data for **Methisazone**

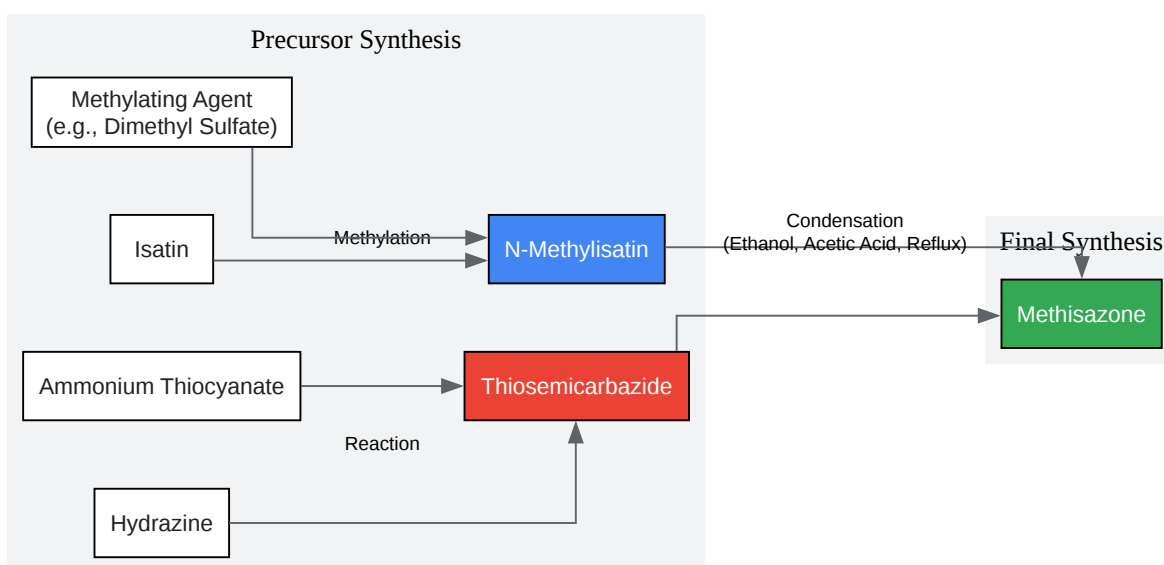
Technique	Expected Characteristics
¹ H NMR	Signals corresponding to the aromatic protons of the indole ring, the N-methyl protons, and the protons of the thiosemicarbazone moiety (NH and NH ₂ groups).
¹³ C NMR	Resonances for the carbonyl and C=N carbons, the aromatic carbons of the indole ring, the N-methyl carbon, and the carbon of the thiourea group.
IR (Infrared)	Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (lactam), C=N stretching (imine), and C=S stretching (thione).

Mechanism of Antiviral Action

Methisazone's antiviral activity, particularly against poxviruses, is attributed to its ability to inhibit viral mRNA and protein synthesis.[2][4] This disruption of the viral replication cycle prevents the formation of mature, infectious virions. The precise molecular targets and the exact signaling pathway are not fully elucidated but the primary effect is on the late stages of viral replication.

Logical Relationships in Synthesis

The synthesis of **Methisazone** follows a logical progression from its precursors.

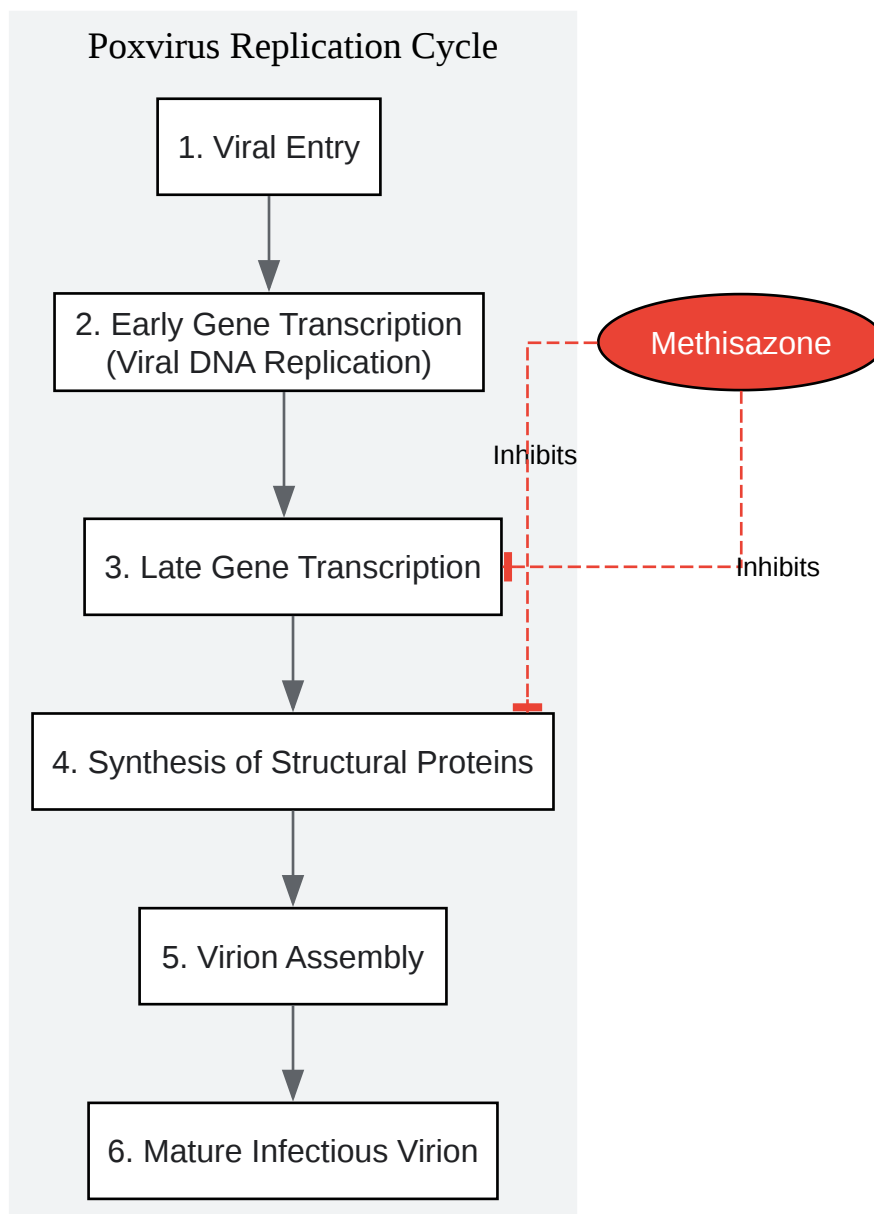


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Caption: Workflow for the synthesis of **Methisazone** from its precursors.

Antiviral Mechanism of Action Pathway

The general mechanism of action of **Methisazone** against poxviruses can be visualized as an interruption of the viral replication cycle.



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Caption: Inhibition of poxvirus replication by **Methisazone**.

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